REACTION_CXSMILES
|
[NH3:1].[Na].[Cl:3][C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][C:5]=1[O:11][CH3:12]>CCCCCC.O.O.O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:1])=[CH:6][C:5]=1[O:11][CH3:12] |f:4.5.6.7.8.9.10.11.12.13.14.15.16,^1:1|
|
Name
|
|
Quantity
|
900 mL
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Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Na]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Na]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
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Smiles
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ClC1=C(C=C(C=C1)Cl)OC
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Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After 30 mins of stirring at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed at −78° C
|
Type
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TEMPERATURE
|
Details
|
the reaction warmed to −45° C. for 2 hrs
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
to evaporate
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Type
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ADDITION
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Details
|
The crude pot was then diluted in chloroform
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Type
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ADDITION
|
Details
|
100 g of NH4Cl was added slowly
|
Type
|
CUSTOM
|
Details
|
The combines were taken up in a separatory funnel
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Type
|
WASH
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Details
|
washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid can be used without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |